(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
The compound (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide family, a class of heterocyclic compounds characterized by a fused benzothiazinone core with sulfone groups. This molecule features two key substituents:
- A (4-acetylphenyl)amino-methylene group at the 3-position, introducing electron-withdrawing and hydrogen-bonding capabilities.
- A 3-methylbenzyl group at the 1-position, contributing steric bulk and hydrophobic interactions.
These structural elements make it a synthetic analog of 1,3-dicarbonyls, enabling participation in multicomponent reactions to form fused heterocycles like 2-amino-4H-pyrans . Its design aligns with efforts to diversify benzothiazinone derivatives for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3E)-3-[(4-acetylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-6-5-7-19(14-17)16-27-23-9-4-3-8-22(23)25(29)24(32(27,30)31)15-26-21-12-10-20(11-13-21)18(2)28/h3-15,26H,16H2,1-2H3/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHCNDNXZWRIFM-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)C(=O)C)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)C(=O)C)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazine class, which has garnered interest due to its potential biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article reviews the current understanding of its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Synthesis
The compound's structure is characterized by a benzothiazine core with specific substituents that may influence its biological properties. The synthesis typically involves a multi-step reaction process that includes the formation of the benzothiazine framework and subsequent modifications to introduce the acetyl and methyl groups.
Antimycobacterial Activity
Recent studies have highlighted the compound's efficacy against M. tuberculosis. For instance, a derivative of benzothiazine was shown to exhibit significant antitubercular activity both in vitro and in vivo. In particular, it demonstrated an MIC (minimum inhibitory concentration) of 0.25 μg/mL against Mtb strains, indicating potent activity against both replicating and non-replicating bacilli .
The mechanism by which this compound exerts its antitubercular effects involves interference with bacterial cell wall synthesis and metabolic pathways. It has been suggested that the compound may inhibit the enzyme DprE1, which plays a crucial role in the biosynthesis of mycobacterial cell walls. Studies have shown that related compounds with similar structures also target this enzyme, leading to effective bacterial cell death .
Efficacy in Animal Models
In vivo studies conducted on guinea pigs and mice models have demonstrated that treatment with this compound significantly reduces bacterial loads in lung tissues. For example, treatment regimens showed an average reduction of 3 log CFU (colony-forming units) in infected animals compared to untreated controls after several weeks of administration .
Comparative Studies
Comparative analyses with other known antitubercular agents revealed that this compound exhibits superior efficacy at lower dosages. For instance, while other compounds required higher concentrations to achieve similar bacterial reductions, this compound showed effective results at doses as low as 50 mg/kg .
Data Summary
| Study | Model | Dosage | Efficacy (log CFU Reduction) | MIC (μg/mL) |
|---|---|---|---|---|
| Study 1 | Mice | 50 mg/kg | 2.43 | 0.25 |
| Study 2 | Guinea Pig | 200 mg/kg | 3.98 | - |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives, including the compound . Research indicates that compounds within this class exhibit significant activity against various bacterial pathogens, particularly those resistant to conventional antibiotics.
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. For instance, a study evaluating 1,2-benzothiazine 1,1-dioxide derivatives demonstrated their effectiveness against Gram-positive bacteria using disk diffusion and microdilution methods .
- Case Study : In a comparative study involving twenty different 1,2-benzothiazine derivatives, three new compounds were identified with promising antimicrobial activity. These compounds were tested against clinical strains of bacteria and showed effective inhibition at low concentrations .
Anticancer Properties
The anticancer potential of benzothiazine derivatives is another area of active research. The structural features of these compounds contribute to their ability to inhibit cancer cell proliferation.
- Cell Line Studies : Various studies have assessed the cytotoxic effects of benzothiazine derivatives on cancer cell lines. For example, compounds similar to (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have shown selective cytotoxicity towards specific cancer types while sparing normal cells .
- Mechanistic Insights : The anticancer activity is often attributed to the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in tumor growth. For instance, novel derivatives have been designed to target acetylcholinesterase as a potential mechanism for inhibiting tumor progression .
Synthesis and Green Chemistry
The synthesis of benzothiazine derivatives has evolved with a focus on green chemistry principles. This includes the development of environmentally friendly synthetic routes that minimize waste and energy consumption.
- Recent Advances : Innovative synthetic methods utilizing ionic liquids as catalysts have been reported to produce benzothiazine derivatives efficiently under mild conditions . Such approaches not only enhance yield but also align with sustainable practices in chemical synthesis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzothiazine derivatives.
Chemical Reactions Analysis
Reactivity Analysis
The compound’s reactivity stems from its heterocyclic structure and functional groups:
-
Electrophilic Substitution : The benzene rings in the acetylphenyl and benzyl substituents may undergo electrophilic substitution (e.g., nitration, acylation) due to their aromatic nature.
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Nucleophilic Attack : The thiazine ring’s sulfur atom and carbonyl group (in the 4(3H)-one moiety) could serve as electrophilic centers for nucleophilic reactions.
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Redox Reactions : The sulfonyl group (2,2-dioxide) is typically stable under standard conditions but may participate in reduction reactions under strong reductants.
Potential Reaction Pathways
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Hydrolysis : The benzothiazine ring may undergo hydrolytic cleavage under acidic/basic conditions, yielding simpler amine or thiol derivatives.
-
Coupling Reactions : The amino group in the [(4-acetylphenyl)amino]methylene substituent could engage in cross-coupling reactions (e.g., Buchwald-Hartwig amination).
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Oxidation : The acetyl group (COCH3) in the 4-acetylphenyl substituent is susceptible to oxidation (e.g., to carboxylic acid derivatives).
Characterization and Reaction Monitoring
The synthesis and reactivity of this compound are typically analyzed using:
Comparison with Similar Compounds
Research Findings and Limitations
Key Findings from Evidence
Gaps in Current Knowledge
- Bioactivity Data: No direct evidence is provided for the target compound’s biological activity. Comparative studies with chlorinated or alkylated analogs are needed.
- Mechanistic Insights : The impact of the 4-acetylphenyl group on reaction pathways (e.g., hydrogen bonding vs. electronic effects) remains underexplored.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying the compound?
- Answer : The compound can be synthesized via a multi-step route involving hydrazone formation and cyclization. For example, similar benzothiazine derivatives are prepared by reacting substituted hydrazines with carbonyl intermediates under reflux in ethanol, followed by purification via recrystallization (e.g., ethanol/water mixtures) . Key parameters include temperature control (70–80°C) and reaction time (8–12 hours). Purity is verified using thin-layer chromatography (TLC) and melting point analysis.
Q. How can the crystal structure of this compound be determined experimentally?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals suitable for SCXRD are grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO or DMF). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using software like SHELX or OLEX2 resolves bond lengths, angles, and hydrogen-bonding networks, as demonstrated in analogous benzothiazine structures .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm proton environments and substituent positions.
- FTIR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350–1150 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns.
Cross-referencing with computational predictions (e.g., DFT-calculated IR/NMR spectra) enhances accuracy .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s electronic properties and reactivity?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites and stability under varying pH. For example, studies on analogous compounds correlate computed dipole moments with solubility in polar solvents .
Q. What experimental design is appropriate for studying environmental degradation pathways?
- Hydrolysis : Expose the compound to buffered solutions (pH 3–11) at 25–50°C, analyzing degradation via HPLC-MS.
- Photolysis : Use UV light (λ = 254–365 nm) to simulate sunlight, monitoring by UV-Vis spectroscopy.
- Biotic Degradation : Incubate with soil or microbial consortia, quantifying metabolites via GC-MS.
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing or OECD protocols for cytotoxicity.
- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across multiple replicates.
- Control Comparisons : Benchmark against known inhibitors (e.g., doxorubicin for cytotoxicity) .
Q. What methodologies are used to study interactions between this compound and biological targets (e.g., DNA or enzymes)?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like DNA topoisomerases.
- Biophysical Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity.
- In Vitro Studies : Fluorescence quenching assays with ethidium bromide-DNA complexes assess intercalation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
